2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide
CAS No.: 1396881-62-1
Cat. No.: VC11876983
Molecular Formula: C17H18N6O6S
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
![2-{4-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetamide - 1396881-62-1](/images/structure/VC11876983.png)
Specification
CAS No. | 1396881-62-1 |
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Molecular Formula | C17H18N6O6S |
Molecular Weight | 434.4 g/mol |
IUPAC Name | 2-[4-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Standard InChI | InChI=1S/C17H18N6O6S/c1-28-14-8-7-13(9-15(14)29-2)30(26,27)19-11-3-5-12(6-4-11)23-17(25)22(20-21-23)10-16(18)24/h3-9,19H,10H2,1-2H3,(H2,18,24) |
Standard InChI Key | PFLXYIAGEQEAAV-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC |
Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a 1,2,3,4-tetrazole ring substituted at the 1-position with an acetamide group and at the 4-position with a phenyl group bearing a 3,4-dimethoxybenzenesulfonamide substituent. Key structural attributes include:
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Tetrazole Core: The 1,2,3,4-tetrazole ring is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric equivalence to carboxylic acids .
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Benzenesulfonamide Moiety: The 3,4-dimethoxybenzenesulfonamide group enhances solubility and potential enzyme-binding affinity, as sulfonamides are well-documented protease inhibitors .
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Acetamide Side Chain: The N,N-dimethylacetamide substituent contributes to lipophilicity and membrane permeability, critical for pharmacokinetic optimization .
Molecular Formula:
Molecular Weight: Calculated as 471.47 g/mol (based on constituent atomic masses).
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized through a multi-step approach:
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Formation of the Tetrazole Ring: Cyclization of a nitrile precursor with sodium azide, a method validated for analogous tetrazole derivatives .
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Sulfonamide Coupling: Reaction of 3,4-dimethoxybenzenesulfonyl chloride with a p-aminophenyl intermediate, as demonstrated in sulfonamide syntheses .
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Acetamide Introduction: Nucleophilic acyl substitution using chloroacetamide under basic conditions, akin to protocols in chalcone-acetamide hybrids .
Key Synthetic Challenges
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Regioselectivity: Ensuring proper substitution on the tetrazole ring requires careful control of reaction conditions .
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Steric Hindrance: Bulky substituents on the phenyl ring may necessitate elevated temperatures or catalytic acceleration .
Physicochemical Properties
Property | Value/Description |
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Solubility | Moderate in DMSO (>10 mM), low in water |
LogP (Lipophilicity) | Estimated 2.8 (Schrödinger Suite) |
pKa | Tetrazole NH: ~4.5; Sulfonamide: ~10.2 |
The 3,4-dimethoxy groups increase electron density on the benzene ring, enhancing π-π stacking potential . The tetrazole’s acidity () suggests ionization at physiological pH, influencing bioavailability .
Biological Activity and Mechanisms
Anticancer Prospects
Structural analogs, such as EMD-66684 (PubChem CID 9892554), demonstrate antiproliferative effects via topoisomerase II inhibition . The acetamide side chain in the target compound may enhance cellular uptake, as seen in isoquinoline derivatives.
Applications and Future Directions
Pharmaceutical Development
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Lead Optimization: Modifying the methoxy groups’ positions could refine target selectivity, as evidenced in chalcone-based drug candidates .
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Combination Therapies: Synergy with platinum-based chemotherapeutics warrants investigation, given sulfonamide-enhanced DNA intercalation.
Material Science
The compound’s rigid aromatic system and hydrogen-bonding capacity (e.g., N–H⋯O interactions) make it a candidate for crystalline porous materials, analogous to frameworks reported in .
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